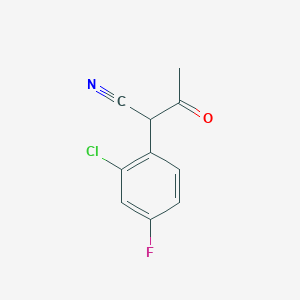

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Description

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is a halogenated organic compound featuring a phenyl ring substituted with chlorine (Cl) at the ortho (2nd) position and fluorine (F) at the para (4th) position. The molecule also contains a ketone (oxo) group and a nitrile (cyano) group on a butanenitrile backbone.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETUACOSRMQVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable precursor, such as 2-chloro-4-fluorotoluene, followed by nitrile formation and subsequent ketone introduction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can further oxidize the ketone group to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Chloro-4-fluorophenyl)-3-oxobutanoic acid, while reduction could produce 2-(2-Chloro-4-fluorophenyl)-3-aminobutanenitrile.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties based on the evidence:

Key Observations:

Substituent Position and Electronic Effects: The 2-Cl,4-F substitution in the target compound introduces steric hindrance at the ortho position and electron-withdrawing effects from both halogens. This contrasts with 2-(4-chlorophenyl)-3-oxobutanenitrile, where the para-Cl substituent exerts a less pronounced steric effect but maintains electron withdrawal . 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile features a trifluoroacetyl group, significantly enhancing electron-withdrawing properties, which may increase reactivity in nucleophilic addition or cyclization reactions .

Molecular Weight and Physical Properties :

- The trifluoro derivative has the highest molecular weight (231.15 g/mol) due to fluorine’s high atomic mass, whereas the target compound (213.61 g/mol) is heavier than the 4-chloro analogue (179.60 g/mol) .

- Melting points (where available): The 4-chloro derivative melts at 157°C , suggesting that the target compound’s ortho-Cl substituent may lower melting points due to reduced crystallinity.

Analytical Characterization:

- NMR Spectroscopy: The 2-Cl,4-F substituents would produce distinct splitting patterns in ¹H-NMR (e.g., coupling between ortho-Cl and aromatic protons) compared to monosubstituted analogues. ¹³C-NMR would show deshielded carbonyl carbons due to electron-withdrawing halogens .

- Mass Spectrometry : High-resolution ESI-MS (as used in ) would differentiate compounds via precise mass matching (e.g., 213.61 vs. 231.15) .

Biological Activity

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes a chloro and a fluorine substituent on a phenyl ring, alongside a nitrile functional group and a ketone moiety. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features are pivotal for its biological interactions:

- Chloro Group : Enhances lipophilicity and may influence receptor binding.

- Fluoro Group : Often associated with increased metabolic stability and biological activity.

- Nitrile Group : Can act as a versatile functional handle for further modifications.

Currently, specific mechanisms of action for this compound remain largely unexplored. However, preliminary studies indicate potential interactions with various biological targets, including enzymes and receptors relevant to disease pathways.

Interaction Studies

Research has focused on the compound's binding affinities with several biological targets. Although detailed interaction profiles are still under investigation, initial findings suggest that it may exhibit enzyme inhibition properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(4-Fluorophenyl)-3-oxobutanenitrile | Lacks chlorine substituent | Moderate | |

| 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | More complex structure | Unknown | |

| 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile | Contains a methyl group instead of chlorine | Limited |

The presence of both chlorine and fluorine in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial potential of compounds structurally related to this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showing that compounds with similar structures exhibited varying degrees of efficacy:

| Compound | MIC (µM) |

|---|---|

| MA-1156 | 16 |

| MA-1115 | 32 |

| MA-1116 | 64 |

These findings suggest that modifications in structure can significantly influence antimicrobial activity .

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's role as an inhibitor of lactate dehydrogenase (LDH) in pancreatic cancer cells. The study found that it significantly reduced lactate production and inhibited glycolysis in MiaPaCa2 cells, suggesting its potential as an anticancer agent by impairing cancer cell metabolism .

Q & A

Q. How does the electronic effect of the chloro-fluorophenyl substituent influence the compound’s electrochemical behavior?

- Methodology : Perform cyclic voltammetry in acetonitrile to assess redox potentials. The electron-withdrawing Cl/F groups may stabilize radical intermediates, as seen in related 4-fluorophenylcarbonitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.